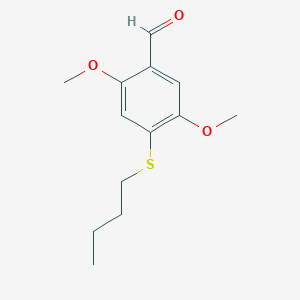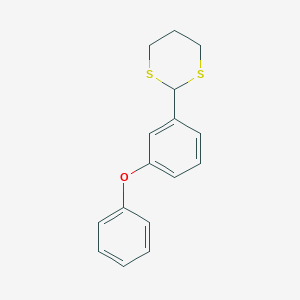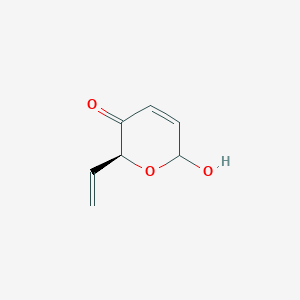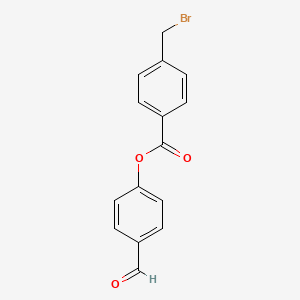
4-Formylphenyl 4-(bromomethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylphenyl 4-(bromomethyl)benzoate: is an organic compound with the molecular formula C15H11BrO3 It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring and a bromomethyl group (–CH2Br) attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylphenyl 4-(bromomethyl)benzoate typically involves the esterification of 4-formylphenol with 4-(bromomethyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction conditions often involve stirring the mixture at room temperature for several hours to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 4-Formylphenyl 4-(bromomethyl)benzoate can undergo oxidation to form a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: 4-Formylphenyl 4-(carboxymethyl)benzoate.
Reduction: 4-Hydroxymethylphenyl 4-(bromomethyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Formylphenyl 4-(bromomethyl)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers. It serves as a building block for the synthesis of various functionalized compounds.
Biology: In biological research, this compound can be used to modify biomolecules through esterification or amidation reactions. It is also employed in the development of probes and sensors for detecting specific biological targets.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of drugs and therapeutic agents. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including liquid crystals and polymers. Its unique chemical properties contribute to the development of materials with specific mechanical and optical characteristics.
Mechanism of Action
The mechanism of action of 4-Formylphenyl 4-(bromomethyl)benzoate involves its ability to undergo various chemical reactions, leading to the formation of different functional groups. These functional groups can interact with molecular targets such as enzymes, receptors, or nucleic acids, thereby modulating their activity. The compound’s reactivity is primarily due to the presence of the formyl and bromomethyl groups, which can participate in nucleophilic and electrophilic reactions.
Comparison with Similar Compounds
4-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a bromomethyl group.
4-Bromomethylbenzoic acid: Contains a bromomethyl group but lacks the formyl group.
4-Formylbenzoic acid: Contains a formyl group but lacks the bromomethyl group.
Uniqueness: 4-Formylphenyl 4-(bromomethyl)benzoate is unique due to the presence of both formyl and bromomethyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
631898-98-1 |
|---|---|
Molecular Formula |
C15H11BrO3 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
(4-formylphenyl) 4-(bromomethyl)benzoate |
InChI |
InChI=1S/C15H11BrO3/c16-9-11-1-5-13(6-2-11)15(18)19-14-7-3-12(10-17)4-8-14/h1-8,10H,9H2 |
InChI Key |
UMLURWRGXOGKLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy-](/img/structure/B15167881.png)
![2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine](/img/structure/B15167886.png)
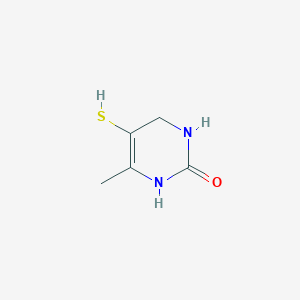
![3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167899.png)
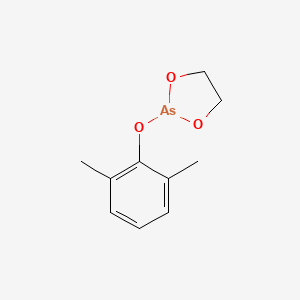
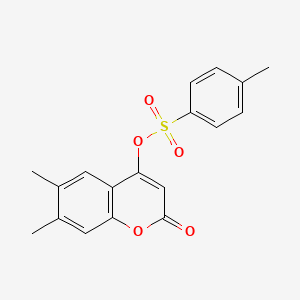
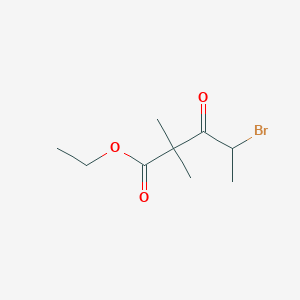
![4-Bromo-6-{[(2-{[2-(pyridin-2-YL)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15167932.png)
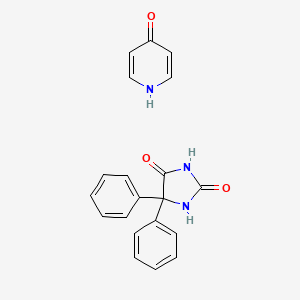
![4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167947.png)
